molecular formula C19H27NO4 B5307684 (E)-3-(4-methoxyphenyl)prop-2-enoic acid;2,2,6,6-tetramethylpiperidin-4-one

(E)-3-(4-methoxyphenyl)prop-2-enoic acid;2,2,6,6-tetramethylpiperidin-4-one

Cat. No.: B5307684
M. Wt: 333.4 g/mol
InChI Key: KXJATEUNLHJEFY-KQGICBIGSA-N
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Description

(E)-3-(4-methoxyphenyl)prop-2-enoic acid;2,2,6,6-tetramethylpiperidin-4-one is a compound that combines two distinct chemical structures: (E)-3-(4-methoxyphenyl)prop-2-enoic acid, a derivative of cinnamic acid, and 2,2,6,6-tetramethylpiperidin-4-one, a derivative of piperidine

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)prop-2-enoic acid;2,2,6,6-tetramethylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3.C9H17NO/c1-13-9-5-2-8(3-6-9)4-7-10(11)12;1-8(2)5-7(11)6-9(3,4)10-8/h2-7H,1H3,(H,11,12);10H,5-6H2,1-4H3/b7-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJATEUNLHJEFY-KQGICBIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(N1)(C)C)C.COC1=CC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)CC(N1)(C)C)C.COC1=CC=C(C=C1)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-methoxyphenyl)prop-2-enoic acid typically involves the condensation of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine.

For the synthesis of 2,2,6,6-tetramethylpiperidin-4-one, a common method involves the oxidation of 2,2,6,6-tetramethylpiperidine using an oxidizing agent such as potassium permanganate or hydrogen peroxide. The reaction is usually carried out in an aqueous medium under controlled temperature conditions.

Industrial Production Methods

Industrial production of these compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.

2,2,6,6-tetramethylpiperidin-4-one can also undergo several reactions, such as:

    Oxidation: Further oxidation can lead to the formation of N-oxides.

    Reduction: Reduction can yield secondary amines.

    Substitution: The piperidine ring can be functionalized through various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (E)-3-(4-methoxyphenyl)prop-2-enoic acid can yield 4-methoxybenzoic acid, while reduction can produce 4-methoxyphenylpropanol.

Scientific Research Applications

(E)-3-(4-methoxyphenyl)prop-2-enoic acid;2,2,6,6-tetramethylpiperidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various functionalized derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(4-methoxyphenyl)prop-2-enoic acid;2,2,6,6-tetramethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid Derivatives: Compounds like cinnamic acid and its derivatives share structural similarities with (E)-3-(4-methoxyphenyl)prop-2-enoic acid.

    Piperidine Derivatives: Compounds such as piperidine and its substituted derivatives are structurally related to 2,2,6,6-tetramethylpiperidin-4-one.

Uniqueness

The uniqueness of (E)-3-(4-methoxyphenyl)prop-2-enoic acid;2,2,6,6-tetramethylpiperidin-4-one lies in its combined structure, which imparts distinct chemical and biological properties not found in its individual components. This combination allows for a broader range of applications and potential synergistic effects.

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